molecular formula C28H36N2O4 B379428 (2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one

(2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one

Cat. No.: B379428
M. Wt: 464.6g/mol
InChI Key: WQHKZKBIANQYSM-ACCUITESSA-N
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Description

(2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, an indole moiety, and a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one typically involves multi-step organic reactionsThe final step involves the formation of the propenone linkage through an aldol condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C28H36N2O4

Molecular Weight

464.6g/mol

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-[1-[3-(dipropylamino)-2-hydroxypropyl]indol-3-yl]prop-2-en-1-one

InChI

InChI=1S/C28H36N2O4/c1-5-15-29(16-6-2)19-23(31)20-30-18-22(24-9-7-8-10-25(24)30)11-13-26(32)21-12-14-27(33-3)28(17-21)34-4/h7-14,17-18,23,31H,5-6,15-16,19-20H2,1-4H3/b13-11+

InChI Key

WQHKZKBIANQYSM-ACCUITESSA-N

SMILES

CCCN(CCC)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC(=C(C=C3)OC)OC)O

Isomeric SMILES

CCCN(CCC)CC(CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

CCCN(CCC)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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